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molecular formula C12H23BrO2 B8280910 Tert-butyl 2-(2-bromoethyl)hexanoate

Tert-butyl 2-(2-bromoethyl)hexanoate

Cat. No. B8280910
M. Wt: 279.21 g/mol
InChI Key: GRDHUNURHDNXCP-UHFFFAOYSA-N
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Patent
US08653131B2

Procedure details

n-Butyllithium (2.5 M in hexanes, 106 mL, 265 mmol) was added dropwise to a solution of diisopropylamine (37 mL, 264 mmol) in THF (0.8 L) over a period of 30 minutes, at −78° C., and under argon. The mixture was stirred for an additional 20 minutes at −78° C., and compound 15 (39 g, 226 mmol) was added. The mixture was allowed to warm to −20° C. for 30 minutes before 1,2-dibromoethane (47 mL, 545 mmol) was added to the mixture in one portion. After addition of the 1,2-dibromoethane, the reaction mixture was allowed to warm to 0° C. for 1.5 hours, and was then poured into a mixture of tert-butyl methyl ether (2 L) and ice cold aqueous NaHSO4 (1 M, 400 mL). The organic layer was separated, washed with a solution of aqueous NaHSO4 (1 M, 100 mL) and water (300 mL), and then washed multiple times with saturated aqueous NaHCO3 until the pH of the aqueous layer was 8 to 9. The organic layer was then washed with brine, dried over sodium sulfate, and concentrated to dryness to give crude 1vii. The crude product was distilled under high vacuum (1 mm Hg) and a fraction was collected at approximately 88° C. to 105° C. The product (13.5 g) was further purified by flash chromatography (silica gel) using dichloromethane/hexane 1:1 as the eluent. Appropriate fractions were combined and concentrated to afford pure compound 1vii as a clear oil (8.2 g, 13% yield). 1H NMR (CDCl3, δ): 0.88 (t), 1.29 (m), 1.45 (m), 1.45 (s), 1.59 (m), 1.91 (m,), 2.15 (m), 2.45 (m), 3.35 (m) and 3.40 (m) ppm; 13C NMR (CDCl3, δ): 13.9, 22.5, 28.1, 29.2, 31.1, 31.8, 35.2, 44.9, 80.5 and 174.5 ppm; MS (TOF) ESI+: [M+Na]+, 301.12, 303.12 Da.
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 L
Type
reactant
Reaction Step One
[Compound]
Name
compound 15
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Five
Name
Yield
13%

Identifiers

REACTION_CXSMILES
C([Li])C[CH2:3][CH3:4].C(N[CH:10]([CH3:12])[CH3:11])(C)C.[Br:13][CH2:14][CH2:15]Br.[CH3:17][O:18][C:19]([CH3:22])([CH3:21])[CH3:20].C1C[O:26]CC1>>[Br:13][CH2:14][CH2:15][CH:3]([CH2:4][CH2:12][CH2:10][CH3:11])[C:17]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:26]

Inputs

Step One
Name
Quantity
106 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0.8 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
compound 15
Quantity
39 g
Type
reactant
Smiles
Step Three
Name
Quantity
47 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
2 L
Type
reactant
Smiles
COC(C)(C)C
Name
ice
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 20 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture in one portion
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a solution of aqueous NaHSO4 (1 M, 100 mL) and water (300 mL)
WASH
Type
WASH
Details
washed multiple times with saturated aqueous NaHCO3 until the pH of the aqueous layer
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude 1vii
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under high vacuum (1 mm Hg)
CUSTOM
Type
CUSTOM
Details
a fraction was collected at approximately 88° C. to 105° C
CUSTOM
Type
CUSTOM
Details
The product (13.5 g) was further purified by flash chromatography (silica gel)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrCCC(C(=O)OC(C)(C)C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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